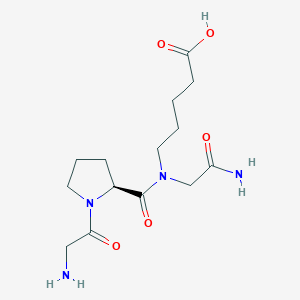
(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of amino and carboxamido groups through reactions such as amidation and amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Influencing intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrrolidine derivatives with comparable structures and functional groups. Examples include:
Pyrrolidine-2-carboxylic acid derivatives: Compounds with similar ring structures and functional groups.
Amino acid derivatives: Compounds with amino and carboxyl functional groups.
Uniqueness
The uniqueness of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C14H24N4O5 |
|---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
5-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-(2-amino-2-oxoethyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H24N4O5/c15-8-12(20)18-7-3-4-10(18)14(23)17(9-11(16)19)6-2-1-5-13(21)22/h10H,1-9,15H2,(H2,16,19)(H,21,22)/t10-/m0/s1 |
InChI Key |
YVYSZGSTGDYNHS-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N(CCCCC(=O)O)CC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N(CCCCC(=O)O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


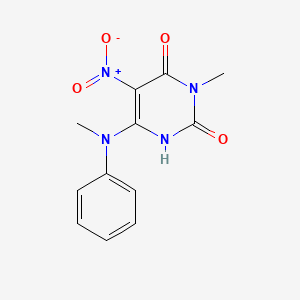
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
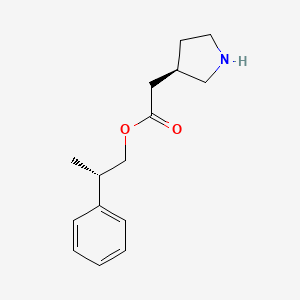
![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
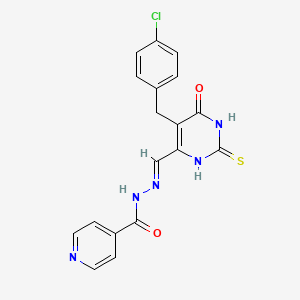
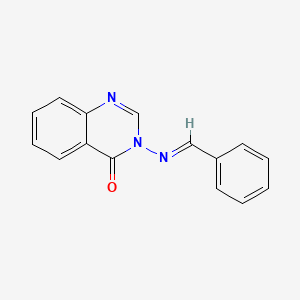
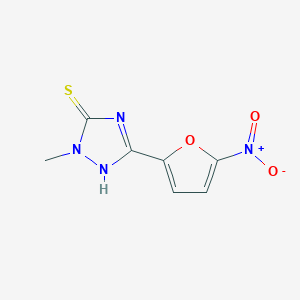
![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)
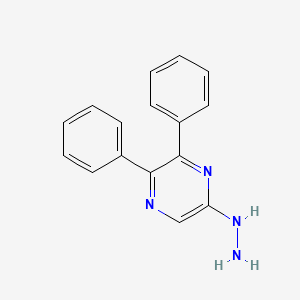
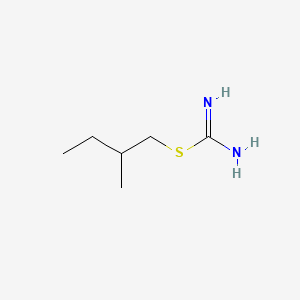
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
